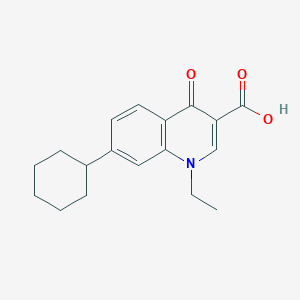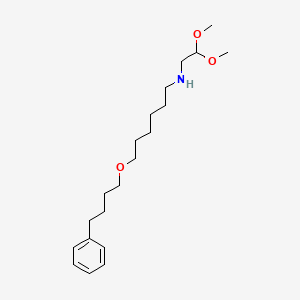
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” is a synthetic organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a dimethoxyethyl group, a phenylbutoxy group, and a hexan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” typically involves multiple steps, including the formation of the hexan-1-amine backbone, the introduction of the dimethoxyethyl group, and the attachment of the phenylbutoxy group. Common synthetic routes may include:
Step 1: Formation of the hexan-1-amine backbone through the reaction of hexan-1-ol with ammonia or an amine source.
Step 2: Introduction of the dimethoxyethyl group via a nucleophilic substitution reaction using a suitable dimethoxyethyl halide.
Step 3: Attachment of the phenylbutoxy group through an etherification reaction using phenylbutanol and a suitable activating agent.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- This compound analogs
- Other amine derivatives with similar structural features
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
特性
分子式 |
C20H35NO3 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine |
InChI |
InChI=1S/C20H35NO3/c1-22-20(23-2)18-21-15-9-3-4-10-16-24-17-11-8-14-19-12-6-5-7-13-19/h5-7,12-13,20-21H,3-4,8-11,14-18H2,1-2H3 |
InChIキー |
HDFQPMPHPKFKKM-UHFFFAOYSA-N |
正規SMILES |
COC(CNCCCCCCOCCCCC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


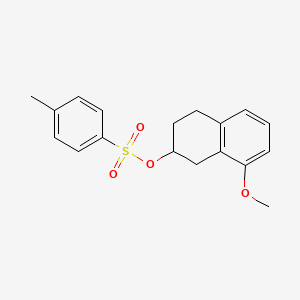
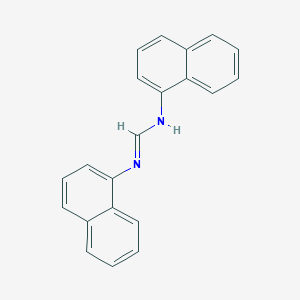

![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)
![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)
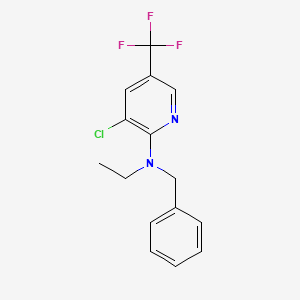
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
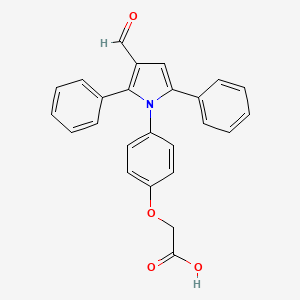
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
